molecular formula C17H21N3OS2 B2543531 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448129-34-7

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2543531
CAS No.: 1448129-34-7
M. Wt: 347.5
InChI Key: CAEIJHJJVMLWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a benzylthio group, a thiazole ring, and a piperidine ring

Scientific Research Applications

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Benzylthio Group Introduction: The benzylthio group can be introduced through nucleophilic substitution reactions where a benzyl halide reacts with a thiol group.

    Final Coupling: The final step involves coupling the thiazole and piperidine rings with the benzylthio group through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and piperidine rings can play crucial roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide: can be compared with other thiazole and piperidine derivatives.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-16(13-22-12-14-4-2-1-3-5-14)19-15-6-9-20(10-7-15)17-18-8-11-23-17/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIJHJJVMLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.